molecular formula C8H15NO4 B555869 2-aminosuberic Acid CAS No. 19641-63-5

2-aminosuberic Acid

Cat. No.: B555869
CAS No.: 19641-63-5
M. Wt: 189.21 g/mol
InChI Key: YOFPFYYTUIARDI-ZCFIWIBFSA-N
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Description

2-Aminosuberic acid is an important amino acid that has been used in the synthesis of peptides of biological relevance . It is a component of apicidin F, a class of cyclic tetrapeptides that display antimalarial and histone deacetylase inhibitory (HDACi) properties .


Synthesis Analysis

A new synthesis of this compound from aspartic acid has been reported . The methodology involves the alternate preparation of (S)-2-aminohept-6-enoate ester as a building block and its diversification through a cross-metathesis reaction to prepare the title compounds .


Molecular Structure Analysis

The molecular structure of this compound is C8H15NO4 . The average mass is 189.209 Da and the monoisotopic mass is 189.100113 Da .


Chemical Reactions Analysis

The synthesis of this compound involves a series of chemical reactions starting from aspartic acid . These reactions include the preparation of bishomoallylglycine derivative from the known aspartic acid derived aldehyde, followed by a series of steps including HWE-type olefination, saturation of the double bond, reduction of the ester moiety, and oxidation .

Scientific Research Applications

Synthesis of Histone Deacetylase Inhibiting Compounds

Chattopadhyay, Sil, and Mukherjee (2017) reported a new synthesis method for 2-aminosuberic acid from aspartic acid. This method is crucial for producing derivatives of this compound, which are important components in the synthesis of cyclic tetrapeptides that inhibit histone deacetylase, an enzyme important in regulating gene expression (Chattopadhyay et al., 2017).

Blockade of Excitation in Rat Spinal Neurons

Mclennan (1982) examined the optical isomers of 2-amino-7-phosphoheptanoate (APH), a phosphonic acid analogue of α-aminosuberic acid. Both isomers of APH were found to block the excitation of rat spinal neurons induced by acidic amino acids, indicating their potential in neuroscientific research (Mclennan, 1982).

Labeling of N-Glycans for Mass Spectrometric Analysis

Hronowski, Wang, Sosic, and Wei (2020) used 2-aminobenzoic acid (2-AA) for the labeling of N-glycans on a MALDI target through nonreductive amination. This simplified the process of glycan analysis in mass spectrometry and reduced sample losses, demonstrating the utility of this compound derivatives in bioanalytical chemistry (Hronowski et al., 2020).

Use in Nucleic Acid Duplexes

Astakhova and Wengel (2014) discussed the incorporation of 2'-amino-locked nucleic acids (LNAs) into DNA hybrids. These functionalized 2'-amino-LNA nucleotides can be modified for various applications, such as sensing DNA and RNA targets, making them valuable in genetic research and diagnostics (Astakhova & Wengel, 2014).

Safety and Hazards

According to the safety data sheet, 2-aminosuberic acid may be harmful by inhalation, ingestion, or skin absorption . In case of eye contact, it is recommended to rinse immediately with plenty of water for at least 15 minutes and get medical attention .

Future Directions

While specific future directions for 2-aminosuberic acid are not mentioned in the search results, there is a general trend in the field of drug conjugates for the development of carbohydrate-containing drugs . Given the role of this compound in the synthesis of peptides of biological relevance, it could potentially play a role in this area of research .

Properties

IUPAC Name

(2R)-2-aminooctanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c9-6(8(12)13)4-2-1-3-5-7(10)11/h6H,1-5,9H2,(H,10,11)(H,12,13)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFPFYYTUIARDI-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(C(=O)O)N)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC[C@H](C(=O)O)N)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30173312
Record name 2-Aminosuberic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19641-63-5
Record name 2-Aminosuberic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019641635
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Aminosuberic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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